Cas no 10007-02-0 (1-(1-methyl-1H-indol-3-yl)propan-2-one)

1-(1-Methyl-1H-indol-3-yl)propan-2-one is a synthetic organic compound featuring an indole core substituted with a methyl group at the nitrogen position and a propan-2-one moiety at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its indole scaffold is particularly significant in the development of biologically active molecules, including serotonin analogs and kinase inhibitors. The compound’s well-defined chemical properties facilitate precise modifications, enabling tailored applications in medicinal chemistry. High purity and stability under standard conditions ensure reliable performance in research and industrial processes. Its versatility and structural specificity make it a preferred choice for advanced synthetic routes.
1-(1-methyl-1H-indol-3-yl)propan-2-one structure
10007-02-0 structure
Product name:1-(1-methyl-1H-indol-3-yl)propan-2-one
CAS No:10007-02-0
MF:C12H13NO
MW:187.237723112106
CID:164607
PubChem ID:59733526

1-(1-methyl-1H-indol-3-yl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 2-Propanone,1-(1-methyl-1H-indol-3-yl)-
    • 2-Propanone, 1-(1-methylindol-3-yl)- (8CI)
    • 2-Propanone,(1-methylindol-3-yl)- (7CI)
    • 1-(1-methyl-1H-indol-3-yl)propan-2-one
    • 1-methyl-3-acetonylindole
    • SCHEMBL8260034
    • EN300-1867193
    • 10007-02-0
    • Inchi: InChI=1S/C12H13NO/c1-9(14)7-10-8-13(2)12-6-4-3-5-11(10)12/h3-6,8H,7H2,1-2H3
    • InChI Key: DFQQXPNVHDJISQ-UHFFFAOYSA-N
    • SMILES: CN1C2=C(C=CC=C2)C(CC(=O)C)=C1

Computed Properties

  • Exact Mass: 187.09979
  • Monoisotopic Mass: 187.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 22A^2

Experimental Properties

  • PSA: 22

1-(1-methyl-1H-indol-3-yl)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867193-0.05g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
0.05g
$1020.0 2023-09-18
Enamine
EN300-1867193-10g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
10g
$5221.0 2023-09-18
Enamine
EN300-1867193-0.1g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
0.1g
$1068.0 2023-09-18
Enamine
EN300-1867193-0.25g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
0.25g
$1117.0 2023-09-18
Enamine
EN300-1867193-2.5g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
2.5g
$2379.0 2023-09-18
Enamine
EN300-1867193-0.5g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
0.5g
$1165.0 2023-09-18
Enamine
EN300-1867193-5g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
5g
$3520.0 2023-09-18
Enamine
EN300-1867193-1.0g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
1g
$1214.0 2023-06-03
Enamine
EN300-1867193-5.0g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
5g
$3520.0 2023-06-03
Enamine
EN300-1867193-10.0g
1-(1-methyl-1H-indol-3-yl)propan-2-one
10007-02-0
10g
$5221.0 2023-06-03

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